molecular formula C17H17NO4 B206849 N-trans-p-Coumaroyloctopamine CAS No. 66648-45-1

N-trans-p-Coumaroyloctopamine

Cat. No.: B206849
CAS No.: 66648-45-1
M. Wt: 299.32 g/mol
InChI Key: VATOSFCFMOPAHX-XCVCLJGOSA-N
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Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOSFCFMOPAHX-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307550
Record name N-trans-p-Coumaroyloctopamine
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URL https://comptox.epa.gov/dashboard/DTXSID001307550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66648-45-1
Record name N-trans-p-Coumaroyloctopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-trans-p-Coumaroyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 - 215 °C
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent-Based Extraction from Plant Sources

N-trans-p-Coumaroyloctopamine is naturally abundant in eggplant roots and potato tubers. The extraction process typically involves:

  • Plant Material Preparation : Fresh or freeze-dried plant tissues are homogenized in polar solvents such as methanol or ethanol.

  • Liquid-Liquid Partitioning : Crude extracts are partitioned using ethyl acetate or chloroform to isolate non-polar constituents.

  • Chromatographic Purification : Fractionation via silica gel column chromatography with gradient elution (e.g., chloroform-methanol mixtures) yields enriched fractions. Final purification is achieved using preparative HPLC.

Key Data:

Source MaterialSolvent SystemYield (%)Purity (%)
Eggplant rootsMeOH/H₂O (7:3)0.006>95
Potato tubersEtOAc/Hexane0.012>98

Data derived from.

Chemical Synthesis Strategies

Coupling Reagent-Mediated Amide Bond Formation

The most widely reported synthetic route involves coupling trans-p-coumaric acid with octopamine using carbodiimide-based reagents:

DCC/DMAP Protocol

  • Activation : trans-p-Coumaric acid (1 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Aminolysis : Octopamine (1 eq) is added, and the reaction proceeds at room temperature for 12–24 hours.

  • Workup : The mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via recrystallization (MeOH/H₂O).

Yield : 68–72%.

HOBt-Enhanced Coupling

Incorporating hydroxybenzotriazole (HOBt, 1 eq) improves coupling efficiency by minimizing side reactions:

  • Reaction Time: 6–8 hours

  • Yield: 78–82%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Reagents : trans-p-Coumaric acid, octopamine, DCC, and HOBt in DMF.

  • Conditions : 100°C, 300 W, 15–20 minutes.

  • Yield : 85–88%.

Advanced Synthetic Modifications

Two-Step, One-Pot Methodology

A streamlined approach avoids intermediate purification:

  • In Situ Acid Activation : trans-p-Coumaric acid is treated with cyanuric chloride (1.5 eq) in THF at 0°C.

  • Amide Formation : Octopamine is added directly, and the reaction proceeds at 60°C for 2 hours.

  • Yield : 75–80%.

Enzymatic Synthesis

Lipase-mediated synthesis offers an eco-friendly alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Solvent : Tert-butanol, 50°C, 48 hours.

  • Yield : 60–65%.

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC :

    • Column: C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile/0.1% formic acid (gradient: 30→70% over 20 min).

    • Retention Time: 12.3 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CD₃OD): δ 7.44 (d, J = 15.7 Hz, 1H), 6.78–7.39 (m, 8H), 3.45 (t, J = 7.4 Hz, 2H).

  • ESI-MS : m/z 299.32 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeScalabilityCost Efficiency
DCC/DMAP68–7212–24 hHighModerate
Microwave-Assisted85–8815–20 minModerateHigh
Two-Step, One-Pot75–802 hHighHigh
Enzymatic60–6548 hLowLow

Data synthesized from.

Challenges and Optimization Strategies

Stereochemical Control

Ensuring trans-configuration of the cinnamoyl moiety requires strict anhydrous conditions and inert atmospheres.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance solubility but complicate purification.

  • Greener Alternatives : Ethanol/water mixtures reduce environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

N-trans-p-coumaroyloctopamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

N-trans-p-coumaroyloctopamine exerts its effects primarily through its antioxidant activity. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px). This compound also modulates the PI3K/AKT/GSK3β signaling pathway, which plays a crucial role in glucose metabolism and oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-trans-p-coumaroyloctopamine is unique due to its specific combination of a hydroxycinnamoyl group and an octopamine moiety. This structure imparts distinct antioxidant and anti-hypoglycemic properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-trans-p-Coumaroyloctopamine (NTCO), a phenolic compound derived from various plants, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects.

Chemical Structure and Sources

This compound is classified as an alkylamide and is structurally related to other bioactive compounds such as p-coumaric acid and tyramine. Its chemical formula is C17H17NO4C_{17}H_{17}NO_4 with the IUPAC name being (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide .

NTCO is primarily found in foods like bell peppers (Capsicum annuum) and eggplants (Solanum melongena), where it may serve as a biomarker for dietary intake of these vegetables .

1. Antitumor Activity

Recent studies have demonstrated that NTCO exhibits significant cytotoxic effects against various cancer cell lines. For instance, research highlighted its ability to inhibit the proliferation of A549 (lung), HCT116 (colorectal), and MCF-7 (breast) cancer cells. The half-maximal inhibitory concentration (IC50) values for NTCO were reported to be notably effective, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54913.2
HCT1165.3
MCF-7Not specified

2. Antioxidant Properties

NTCO has been identified as a potent antioxidant. Studies utilizing assays such as DPPH, ABTS, and FRAP have shown that NTCO effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases . Furthermore, it has been recognized as a ligand for superoxide dismutase (SOD), exhibiting strong binding affinities that suggest a mechanism for its antioxidative effects .

Table 2: Antioxidant Activity of this compound

Assay TypeActivity LevelReference
DPPH ScavengingHigh
ABTS Radical ScavengingHigh
Ferric Reducing PowerHigh

3. Anti-inflammatory Effects

In addition to its antioxidant properties, NTCO has shown promise in reducing inflammation. It inhibits the expression of pro-inflammatory cytokines such as IL-1α and TNF-α, which are crucial in inflammatory responses . The compound's mechanism involves modulation of signaling pathways related to inflammation.

Metabolism and Pharmacokinetics

The metabolic pathways of NTCO involve hydroxylation, methylation, glucuronidation, and sulfation. Studies have characterized various metabolites formed in vivo after administration in animal models, laying the groundwork for understanding its pharmacokinetics and bioavailability . The identification of metabolites can also provide insights into the compound's efficacy and safety profile.

Case Studies

Several case studies have highlighted the therapeutic potential of NTCO:

  • A study on eggplant extracts demonstrated that NTCO contributed significantly to the anticancer properties observed in vivo models, suggesting that dietary sources could play a role in cancer prevention .
  • Another investigation into the antioxidative properties of NTCO indicated that it could mitigate oxidative stress in cellular models, supporting its use in functional foods aimed at health promotion .

Q & A

Q. What are the primary natural sources of N-trans-p-Coumaroyloctopamine, and how is it isolated?

this compound is predominantly isolated from plants in the Solanum genus (e.g., Solanum melongena L. and S. americanum), Polygonatum sibiricum Red., and Corydalis hendersonii . Extraction involves methanol or ethanol-based solvent systems, followed by chromatographic purification using techniques like preparative HPLC or column chromatography. For example, in S. melongena, roots and stems are homogenized in 70% ethanol, filtered, and subjected to UHPLC-HRMS for compound identification .

Q. What analytical methods are used for structural characterization and quantification?

Structural elucidation relies on hyphenated techniques such as:

  • UHPLC-HRMS : Resolves isomers and confirms molecular formula (C₁₇H₁₇NO₄, MW 299.32) via exact mass .
  • LCMS-IT-TOF : Provides fragmentation patterns to distinguish this compound from analogs like N-trans-feruloyloctopamine .
  • 1H-NMR and IR spectroscopy : Identifies functional groups (e.g., phenolic -OH, amide bonds) . Quantification uses HPLC-DAD with external calibration curves .

Q. What are the reported pharmacological activities of this compound?

Key activities include:

  • Antioxidant : Binds to superoxide dismutase (SOD) with a binding energy (BE) of -8.2 kcal/mol, outperforming controls like quercetin .
  • Anti-hyperuricemic : Inhibits xanthine oxidase (XOD) with a predicted inhibition constant (Ki) of 2.3 μM .
  • Cardioprotective : Modulates LVEDd and EF in murine models of acute myocardial ischemia (AMI) via network pharmacology-predicted targets (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How to design experiments to evaluate enzyme inhibitory effects?

  • Molecular docking : Use AutoDock Vina to simulate binding to SOD/XOD active sites; validate with in vitro assays (e.g., SOD activity kit, XOD inhibition % at 100 μM) .
  • Bioaffinity ultrafiltration-LC-MS (UF-LC-MS) : Incubate the compound with enzymes, separate bound ligands via centrifugal filters, and identify hits via mass spectrometry .
  • Dose-response curves : Test concentrations from 1–100 μM, using allopurinol as a positive control for XOD inhibition .

Q. How to resolve contradictions in bioactivity across studies?

Discrepancies in antioxidant potency (e.g., IC₅₀ variations) may arise from:

  • Source-dependent differences : Bioactivity in Polygonatum sibiricum vs. Solanum species due to varying co-metabolites .
  • Assay conditions : pH, temperature, and solvent (DMSO vs. methanol) affect solubility and stability . Standardize protocols using NIH guidelines for preclinical research .

Q. What methodological considerations apply to network pharmacology studies for cardioprotection?

  • Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., ACE, MAPK1) .
  • Pathway enrichment : Analyze KEGG pathways (e.g., "Cardiac muscle contraction") with false discovery rate (FDR) correction .
  • Validation : Prioritize top targets (e.g., TNF-α) for molecular dynamics simulations or knockout models .

Q. How to optimize extraction protocols for high-purity yields?

  • Solvent selection : Use DMSO for solubility (83.33 mg/mL at 25°C) but avoid prolonged storage (>24 hrs) to prevent degradation .
  • Temperature control : Store extracts at -20°C; lyophilize aqueous fractions to enhance stability .

Q. What challenges arise in quantifying this compound in complex plant matrices?

  • Matrix interference : Co-eluting phenolics (e.g., feruloyltyramine) require orthogonal separation (e.g., HILIC vs. reversed-phase HPLC) .
  • Limit of detection (LOD) : Improve sensitivity using Q-TOF-MS in positive ion mode (LOD ~0.1 ng/mL) .

Q. How does environmental stress influence its biosynthesis in plants?

Iron limitation in Arabidopsis induces exudation of this compound, suggesting a role in stress response. Study using metabolomics (GC-MS/LC-MS) under controlled Fe²⁺ deprivation .

Q. What synergistic effects are observed with co-occurring compounds?

this compound shows enhanced α-glucosidase inhibition when combined with homoisoflavanones (IC₅₀ reduced from 12.3 μM to 5.7 μM) in Polygonatum sibiricum . Test combinations via isobolographic analysis to quantify synergy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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